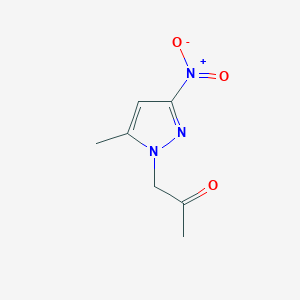
1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(5-Methyl-3-nitropyrazol-1-yl)propan-2-one is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrazole family, known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Structure and Properties
The molecular structure of this compound features a pyrazole ring with a methyl and a nitro group, which significantly influence its chemical reactivity and biological interactions. The presence of these functional groups can enhance the compound's solubility and interaction with biological targets.
Similar compounds with a pyrazole core have been reported to interact with multiple biological targets, suggesting that this compound may also exhibit broad-spectrum activity. The mechanism of action typically involves modulation of enzyme activity or receptor interactions, influencing various biochemical pathways.
Target Interactions
Research indicates that pyrazole derivatives can act as enzyme inhibitors or receptor modulators. For instance, studies have shown that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyrazole derivatives. The nitro group in this compound is particularly significant as it enhances the compound's ability to disrupt microbial cell functions.
Table 1: Antimicrobial Activity Data
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays. Pyrazole derivatives are known to exhibit significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators.
Table 2: Anti-inflammatory Activity Data
| Compound | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | COX Inhibition | 20 | |
| Indomethacin (control) | COX Inhibition | 10 |
Study on Anticancer Activity
A recent study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
Table 3: Cytotoxicity Data
Mechanistic Insights
Molecular docking studies revealed that the compound binds effectively to key enzymes involved in cancer progression, indicating its potential as a therapeutic agent. The binding affinity was comparable to known anticancer drugs, suggesting that further development could yield clinically relevant therapies.
Propriétés
IUPAC Name |
1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-5-3-7(10(12)13)8-9(5)4-6(2)11/h3H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBIALMZSYFKER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358586 |
Source


|
| Record name | 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957511-87-4 |
Source


|
| Record name | 1-(5-methyl-3-nitropyrazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














